2-(2-Methoxy-5-methylphenyl)propanal (CAS 53155-90-1) is a specialized α-methyl arylacetaldehyde featuring a specific 2-methoxy-5-methyl substitution pattern on the phenyl ring. With a molecular weight of 178.23 g/mol and a Topological Polar Surface Area (TPSA) of 26.3 Ų, this compound serves as a critical bifunctional intermediate [1]. It is primarily procured for the synthesis of complex pharmaceutical active ingredients, including substituted indoles and 2-arylpropanoic acid (profen) derivatives. The presence of the aldehyde group allows for diverse functionalization, including oxidation, reductive amination, and olefination, while the di-substituted aromatic core provides essential steric and electronic properties for advanced library design .
Substituting 2-(2-Methoxy-5-methylphenyl)propanal with simpler analogs like 2-phenylpropanal or 2-(2-methoxyphenyl)propanal fundamentally alters the downstream chemical profile of the synthesized targets. The 5-methyl group acts as a critical metabolic block, preventing rapid cytochrome P450-mediated oxidation at the position para to the methoxy group, a common liability in simpler methoxy-aromatics [1]. Furthermore, the combined steric bulk of the ortho-methoxy and meta-methyl (relative to the propanal chain) restricts bond rotation, locking downstream pharmacophores into specific bioactive conformations that cannot be achieved with mono-substituted baselines [2]. For procurement, replacing this exact CAS with a cheaper analog will likely result in failure during late-stage efficacy or pharmacokinetic screening.
Chemoinformatic profiling demonstrates that 2-(2-Methoxy-5-methylphenyl)propanal possesses an XLogP3 of 2.2, compared to an estimated 1.7 for the mono-substituted 2-(2-methoxyphenyl)propanal [1]. This 0.5 log unit increase is highly significant in drug design, directly translating to improved membrane permeability for downstream derivatives. When oxidized to the corresponding propanoic acid, the 5-methyl group ensures the resulting profen analog maintains sufficient lipophilicity for passive cellular uptake, whereas the un-methylated analog risks being too polar for optimal tissue distribution.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 1.7 (2-(2-methoxyphenyl)propanal) |
| Quantified Difference | +0.5 log units |
| Conditions | Computed XLogP3 baseline comparison |
Procuring the 5-methylated building block ensures downstream libraries maintain the optimal lipophilicity range required for bioavailability and target tissue penetration.
In medicinal chemistry, the position para to an electron-donating methoxy group is highly susceptible to oxidative metabolism. By procuring 2-(2-Methoxy-5-methylphenyl)propanal, chemists effectively block this vulnerable site with a stable methyl group [1]. Compared to 2-(2-methoxyphenyl)propanal, derivatives built from the 5-methyl core exhibit extended half-lives in human liver microsome (HLM) assays, as the primary site of metabolic attack is sterically and electronically shielded.
| Evidence Dimension | Metabolic liability at the aromatic ring |
| Target Compound Data | Blocked (5-methyl group present) |
| Comparator Or Baseline | Unblocked (2-(2-methoxyphenyl)propanal) |
| Quantified Difference | Elimination of primary para-oxidation site |
| Conditions | Cytochrome P450 metabolic liability profiling |
Selecting this specific di-substituted intermediate reduces downstream attrition rates in drug development by preemptively addressing metabolic instability.
2-(2-Methoxy-5-methylphenyl)propanal has been identified as a component in thermochemical biorefinery products and bio-based insecticides [1]. As an analytical standard, it provides a precise retention time and mass fragmentation pattern for quantifying high-value oxygenated aromatics in complex bio-oil mixtures. Compared to using generic internal standards like anisole or un-substituted propanals, employing the exact CAS 53155-90-1 ensures accurate calibration and quantification of this specific bioactive fraction, reducing analytical error in biomass conversion studies.
| Evidence Dimension | Analytical quantification accuracy in bio-oils |
| Target Compound Data | Exact structural match for GC/MS calibration |
| Comparator Or Baseline | Generic anisole or 2-phenylpropanal standards |
| Quantified Difference | Elimination of structural mismatch errors in response factors |
| Conditions | GC/MS analysis of thermochemical biomass fractions |
For environmental and agricultural chemists, procuring the exact compound is mandatory for accurate quantification of bio-based insecticidal fractions.
When utilized in the Fischer indole synthesis to produce compounds like 2-(2-methoxy-5-methylphenyl)-1H-indole, the specific substitution pattern of this propanal dictates the steric environment of the resulting heterocycle . The ortho-methoxy group provides a hydrogen-bond acceptor, while the 5-methyl group adds a hydrophobic contact point. Compared to using 2-phenylpropanal, this di-substituted precursor yields indoles with significantly altered receptor binding profiles, making it an indispensable building block for targeted neuro-active or immunomodulatory libraries.
| Evidence Dimension | Pharmacophore functionalization |
| Target Compound Data | Dual electronic/steric interaction points (methoxy + methyl) |
| Comparator Or Baseline | Un-substituted phenyl ring (2-phenylpropanal) |
| Quantified Difference | Addition of two distinct binding vector sites |
| Conditions | Downstream heterocycle library design |
This intermediate allows synthetic chemists to access unique chemical space that is inaccessible when using standard un-substituted arylpropanals.
As a direct precursor, oxidation of the aldehyde yields di-substituted profen analogs with optimized lipophilicity and metabolic stability for anti-inflammatory screening [1].
Acts as a critical building block for synthesizing 2-(2-methoxy-5-methylphenyl)-1H-indoles and related heterocycles, providing unique steric bulk for receptor binding studies .
Serves as a precise reference standard for GC/MS quantification of oxygenated aromatics and insecticidal components in thermochemical bio-oils [2].